molecular formula C9H10BrFO2 B14780092 1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene

1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene

Cat. No.: B14780092
M. Wt: 249.08 g/mol
InChI Key: GLWRSIUJGHKWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene is an organic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of bromine, ethoxy, fluoro, and methoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethoxy-5-fluoro-2-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups.

Common Reagents and Conditions

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 4-ethoxy-5-fluoro-2-methoxybenzene derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of 4-ethoxy-5-fluoro-2-methoxybenzaldehyde or 4-ethoxy-5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 4-ethoxy-5-fluoro-2-methoxybenzene or other reduced derivatives.

Scientific Research Applications

1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxy and methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluoro-2-methoxybenzene
  • 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene
  • 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

Uniqueness

1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both ethoxy and methoxy groups, along with the halogen atoms, allows for a wide range of chemical modifications and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

1-bromo-4-ethoxy-5-fluoro-2-methoxybenzene

InChI

InChI=1S/C9H10BrFO2/c1-3-13-9-5-8(12-2)6(10)4-7(9)11/h4-5H,3H2,1-2H3

InChI Key

GLWRSIUJGHKWFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1F)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.